molecular formula C12H9FN4 B2926732 1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole CAS No. 1875673-69-0

1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole

Cat. No.: B2926732
CAS No.: 1875673-69-0
M. Wt: 228.23
InChI Key: UYRQVXQTMHEDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole core substituted with a fluoropyrimidine moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole typically involves the reaction of 2-methylbenzimidazole with 5-fluoropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a suitable solvent like dimethyl sulfoxide (DMSO) or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow biocatalysis. This method leverages immobilized enzymes to catalyze the reaction efficiently, allowing for large-scale production with high yield and purity . The use of biocatalysts also offers environmental benefits by reducing the need for harsh chemicals and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃) in DMSO or toluene.

    Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a corresponding oxide.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain kinases by binding to their active sites, thereby blocking their activity and modulating cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-2-methylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c1-8-16-10-4-2-3-5-11(10)17(8)12-14-6-9(13)7-15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQVXQTMHEDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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